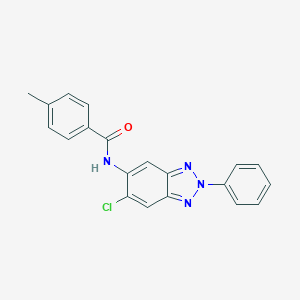![molecular formula C18H14IN3O2S B251605 N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide, also known as ML239, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide works by binding to specific proteins or enzymes in the body, which can lead to changes in cellular processes. For example, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide binds to the androgen receptor in prostate cancer cells, which prevents the receptor from activating genes that promote cancer cell growth. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to activate the Nrf2 pathway, which leads to increased production of antioxidants that can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific research area. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of prostate cancer cells and reduce tumor size in mice. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in mice. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to reduce inflammation and improve survival in mice with sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments is its specificity for certain proteins or enzymes, which can lead to more targeted results. However, one limitation is that N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide may have off-target effects on other proteins or enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide research. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to inhibit the growth of other types of cancer cells. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to protect neurons from other types of stress. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to reduce inflammation in other types of diseases. Additionally, further studies could be conducted to investigate the safety and efficacy of N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in animal models and human clinical trials.
In conclusion, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, and has potential for future research in cancer, neurodegenerative diseases, and inflammation. While there are limitations to using N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments, it remains a promising compound for further investigation.
Métodos De Síntesis
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be synthesized through a multi-step process that involves the coupling of 5-iodo-2-pyridyl isothiocyanate with 3-methoxynaphthalene-2-carboxylic acid, followed by the addition of an amine to form the carbamate linkage.
Aplicaciones Científicas De Investigación
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential to protect neurons from oxidative stress. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C18H14IN3O2S |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14IN3O2S/c1-24-15-9-12-5-3-2-4-11(12)8-14(15)17(23)22-18(25)21-16-7-6-13(19)10-20-16/h2-10H,1H3,(H2,20,21,22,23,25) |
Clave InChI |
QWRGMKSOLXYAFO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![2-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B251530.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251531.png)
![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)





![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)